

Application Note: Iodometric Titration Protocol for Iodine Quantification

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Compound of Interest

Compound Name: thiosulfate

Cat. No.: B1220275

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Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the quantification of iodine or other oxidizing agents using iodometric titration with sodium **thiosulfate**. This redox titration method is a staple in analytical chemistry for its reliability and precision.

Principle

Iodometric titration is an indirect titration method used to determine the concentration of an oxidizing agent. The method involves adding an excess of potassium iodide (KI) to the sample, which the oxidizing analyte oxidizes to molecular iodine (I₂).^{[1][2][3]} The amount of iodine liberated is directly proportional to the amount of the oxidizing agent present. This liberated iodine is then titrated with a standardized solution of sodium **thiosulfate** (Na₂S₂O₃), a reducing agent.^[3]

The key reactions are:

- Liberation of Iodine: Oxidizing Agent + 2I⁻ → Reduced Agent + I₂
- Titration Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻^[4]

A starch solution is used as an indicator.^[3] Starch forms an intense blue-black complex with iodine.^{[5][6]} The endpoint of the titration is reached when the blue color disappears, signifying that all the liberated iodine has been consumed by the sodium **thiosulfate**.^[4]

Experimental Protocols

This section details the preparation of the necessary solutions for the titration.

Reagent	Preparation Protocol	Notes
0.1 M Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) Solution	<p>1. Dissolve approximately 24.8 g of sodium thiosulfate pentahydrate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$) in 800 mL of freshly boiled and cooled distilled water.^{[7][8]} 2. Add ~0.2 g of sodium carbonate (Na_2CO_3) as a stabilizer to prevent decomposition.^{[8][9]} 3. Transfer the solution to a 1000 mL volumetric flask and make up the volume to the mark with distilled water.^{[8][9]} 4. Mix thoroughly and let the solution stand for at least one hour before standardization.^[9]</p>	<p>Sodium thiosulfate solutions are not completely stable and must be standardized.^[10] Store in a tightly stoppered bottle.</p>
1% Starch Indicator Solution	<p>1. Create a paste by triturating 1 g of soluble starch with 5-10 mL of distilled water.^{[7][10]} 2. Pour this paste into 100 mL of boiling distilled water with continuous stirring.^{[7][10]} 3. Boil for another minute until the solution becomes translucent.^[10] 4. Allow it to cool. Use the clear supernatant.</p>	<p>This solution should be prepared fresh daily as it is susceptible to microbial degradation.^[11] A preservative like salicylic acid can be added for longer shelf life.^{[10][12]}</p>
Primary Standard (0.02 M Potassium Dichromate)	<p>1. Accurately weigh about 210 mg of primary standard grade potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$), previously dried at 120°C for 4 hours.^{[9][13]} 2. Dissolve it in 100 mL of distilled water in a 500 mL</p>	<p>Potassium dichromate is a hazardous chemical; handle with appropriate safety precautions.</p>

glass-stoppered conical flask.

[9][13]

To ensure accurate results, the concentration of the prepared sodium **thiosulfate** solution must be precisely determined against a primary standard.

- To the 100 mL of potassium dichromate solution in the conical flask, add 3 g of potassium iodide (KI) and 2 g of sodium bicarbonate (NaHCO_3). [9][13]
- Carefully add 5 mL of hydrochloric acid (HCl). [9][13]
- Gently stopper the flask, swirl to mix, and allow the solution to stand in the dark for exactly 10 minutes. This allows for the complete liberation of iodine. [9][13][14]
- Rinse the stopper and the inner walls of the flask with distilled water.
- Begin titrating the liberated iodine with the prepared sodium **thiosulfate** solution. The initial golden-brown solution will fade to a yellowish-green. [4][9]
- When the solution is pale yellow, add 2-3 mL of the 1% starch indicator solution. The solution will turn a deep blue-black color. [4]
- Continue the titration dropwise, with constant swirling, until the blue color is completely discharged and the solution becomes colorless (or the pale green of the Cr^{3+} ion). This is the endpoint. [4]
- Record the volume of sodium **thiosulfate** solution used.
- Repeat the titration at least two more times for precision. The titres should agree within 0.1 mL. [4]
- Perform a blank determination using the same procedure but omitting the potassium dichromate. [9][13]

Data Presentation: Standardization

Trial	Mass of K ₂ Cr ₂ O ₇ (g)	Final Burette Reading (mL)	Initial Burette Reading (mL)	Volume of Na ₂ S ₂ O ₃ (mL)
1				
2				
3				
Average				

Calculation of Molarity: $\text{Molarity of Na}_2\text{S}_2\text{O}_3 \text{ (M)} = (\text{Mass of K}_2\text{Cr}_2\text{O}_7 \times 6 \times 1000) / (\text{Molar Mass of K}_2\text{Cr}_2\text{O}_7 \times \text{Volume of Na}_2\text{S}_2\text{O}_3 \text{ in mL})$

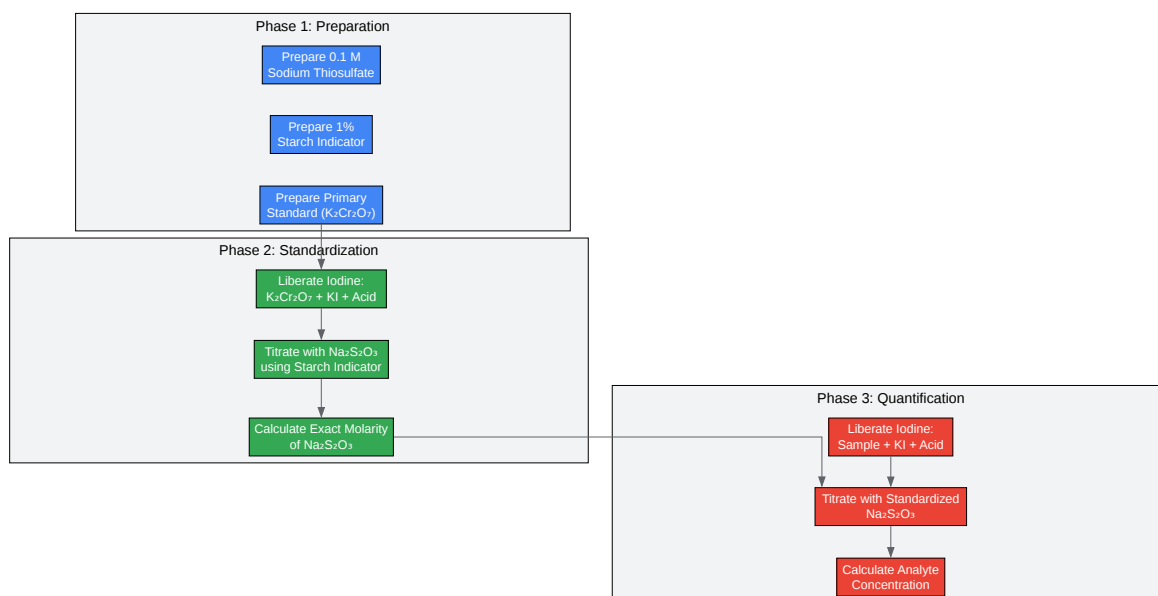
Note: The molar mass of K₂Cr₂O₇ is 294.18 g/mol . The stoichiometry of the reaction is 1 mole of K₂Cr₂O₇ reacts to liberate 3 moles of I₂, which in turn reacts with 6 moles of Na₂S₂O₃.

- Pipette a known volume of the sample containing the oxidizing analyte into a conical flask.
- Add an excess of potassium iodide (KI) solution (e.g., 10 mL of 10% w/v) and acidify the solution (e.g., with sulfuric or hydrochloric acid) as required by the specific analyte chemistry.
- Allow the reaction to proceed in the dark for a sufficient time to ensure complete liberation of iodine.
- Titrate the liberated iodine with the standardized sodium **thiosulfate** solution until the solution turns pale yellow.[\[15\]](#)
- Add 2-3 mL of 1% starch indicator solution, which will turn the solution blue-black.
- Continue titrating dropwise until the blue color disappears, marking the endpoint.
- Record the volume of the titrant used.
- Repeat for replicate measurements.

Data Presentation: Sample Analysis

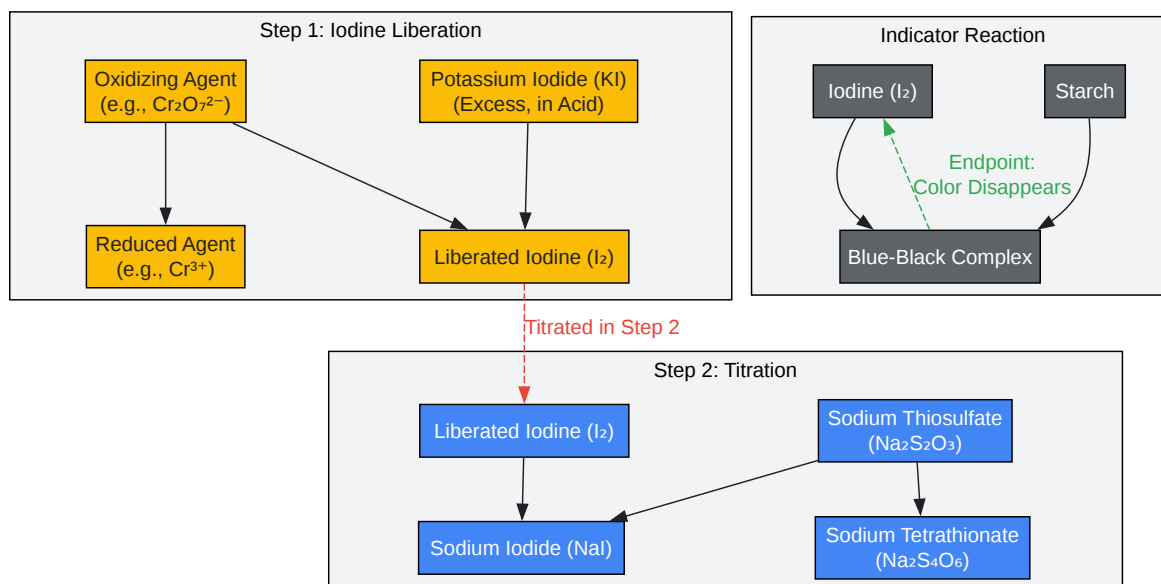
Trial	Volume of Sample (mL)	Final Burette Reading (mL)	Initial Burette Reading (mL)	Volume of Na ₂ S ₂ O ₃ (mL)
1				
2				
3				
Average				

Visualizations



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Caption: Workflow for iodine quantification via iodometric titration.



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References

- 1. Iodometry - Sciencemadness Wiki [sciencemadness.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Iodometry - Wikipedia [en.wikipedia.org]
- 4. mccscience.yolasite.com [mccscience.yolasite.com]
- 5. Iodine–starch test - Wikipedia [en.wikipedia.org]

- 6. Ricca Chemical - Starch [riccachemical.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. zenodo.org [zenodo.org]
- 9. Preparation and Standardization of 0.1 M Sodium Thiosulphate | Pharmaguideline [pharmaguideline.com]
- 10. titrations.info [titrations.info]
- 11. Estimation of Iodine Content in Salt by Iodometric Titration Method [iddindia.20m.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pharmaupdater.com [pharmaupdater.com]
- 14. researchgate.net [researchgate.net]
- 15. studymind.co.uk [studymind.co.uk]
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